3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid

Overview

Description

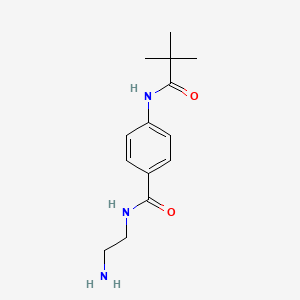

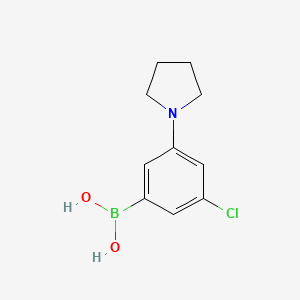

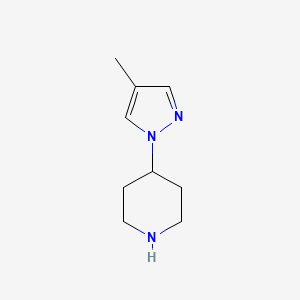

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a chemical compound with the molecular formula C10H13BClNO2 . It is a solid substance and is used in various chemical reactions due to its bioactive properties .

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid are not detailed in the available resources, compounds with a pyrrolidine ring are known to be versatile scaffolds for novel biologically active compounds .Physical And Chemical Properties Analysis

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is a solid substance . It has a molecular weight of 225.48 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Synthesis and Characterization

The compound 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid and its derivatives have been synthesized and characterized in various studies. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showcased a diverse range of substituents, demonstrating the compound's versatility in chemical synthesis (Tumosienė et al., 2019). Similarly, compounds involving pyrrolidine derivatives, including those with phenylboronic acid, have been explored for their spectroscopic properties and quantum mechanical study, indicating their potential in material science applications (Devi, Bishnoi, & Fatma, 2020).

Catalysis and Polymerization

Boric acid derivatives, such as phenylboronic acid, have been used in catalyzing reactions like the ring-opening polymerization of cyclic esters. This illustrates the potential use of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid in catalysis and material preparation processes (Ren et al., 2015). Furthermore, phenylboronic acid has been identified as an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyrans, emphasizing its role in facilitating complex organic reactions (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Material Properties and Applications

Compounds containing pyrrolidine and phenylboronic acid structures have been associated with photoluminescent properties, as seen in conjugated polymers with applications in electronic devices (Beyerlein & Tieke, 2000). Moreover, the self-assembled films of phenylboronic acid functionalized pyrene indicate the potential of these compounds in developing materials for biosensing and therapeutic applications (Ding, Guan, Zhang, & Zhu, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mechanism of Action

Target of Action

Boronic acids, including 3-chloro-5-(pyrrolidin-1-yl)phenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron in the boronic acid to a metal catalyst, such as palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid are primarily related to carbon-carbon bond formation . The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a widely-used method for forming carbon-carbon bonds . The downstream effects of this reaction can vary widely depending on the specific compounds involved and the reaction conditions.

Pharmacokinetics

It’s important to note that the ph can strongly influence the rate of reactions involving boronic acids .

Result of Action

The primary molecular effect of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid’s action is the formation of new carbon-carbon bonds . This can result in the synthesis of a wide variety of organic compounds, depending on the other reactants and conditions involved in the reaction .

Action Environment

The action, efficacy, and stability of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the reaction environment can significantly affect the rate of reactions involving this compound . Additionally, the compound should be stored in an inert atmosphere at room temperature for optimal stability .

properties

IUPAC Name |

(3-chloro-5-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNHVJDDMIGSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422037.png)

![2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422038.png)

![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)